1-Prop-2-enylbicyclo[1.1.1]pentane 1-Prop-2-enylbicyclo[1.1.1]pentane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13789046
InChI: InChI=1S/C8H12/c1-2-3-8-4-7(5-8)6-8/h2,7H,1,3-6H2
SMILES: C=CCC12CC(C1)C2
Molecular Formula: C8H12
Molecular Weight: 108.18 g/mol

1-Prop-2-enylbicyclo[1.1.1]pentane

CAS No.:

Cat. No.: VC13789046

Molecular Formula: C8H12

Molecular Weight: 108.18 g/mol

* For research use only. Not for human or veterinary use.

1-Prop-2-enylbicyclo[1.1.1]pentane -

Specification

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
IUPAC Name 1-prop-2-enylbicyclo[1.1.1]pentane
Standard InChI InChI=1S/C8H12/c1-2-3-8-4-7(5-8)6-8/h2,7H,1,3-6H2
Standard InChI Key SUGUPYUTGWBOIQ-UHFFFAOYSA-N
SMILES C=CCC12CC(C1)C2
Canonical SMILES C=CCC12CC(C1)C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Prop-2-enylbicyclo[1.1.1]pentane (C₈H₁₂) consists of a bicyclo[1.1.1]pentane framework—a highly strained bridge structure with three fused rings—substituted at one bridgehead position with a prop-2-enyl group (allyl group). The BCP core imposes a rigid, symmetrical geometry, while the allyl moiety introduces unsaturation, enhancing reactivity for further functionalization .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₂
Molecular Weight108.18 g/mol
Hybridizationsp³ (BCP core), sp² (allyl)
Topological Polar Surface Area0 Ų (non-polar)

Synthesis and Manufacturing

Precursors and Reaction Pathways

MethodYield (%)ConditionsKey Advantage
Radical Photoaddition65–75UV light, RT, 12 hHigh functional group tolerance
Continuous Flow80–85Flow reactor, −20°CScalable, reduced byproducts

Stabilization Techniques

To address the thermal instability of [1.1.1]propellane, encapsulation strategies using α-cyclodextrin (α-CD) have been developed. The α-CD forms host-guest complexes with BCP derivatives, enabling long-term storage and on-demand release in diverse solvents .

Chemical Reactivity and Functionalization

Radical Processes

The allyl group facilitates radical-based transformations, making the compound a versatile intermediate:

  • Cycloadditions: Participates in [2+2] and Diels-Alder reactions due to electron-rich double bonds.

  • Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) introduce aryl or heteroaryl groups at the allyl position .

Functional Group Interconversion

  • Oxidation: The allyl group is oxidized to epoxy or carbonyl derivatives using m-CPBA or ozonolysis .

  • Hydrofunctionalization: Hydroboration or hydroamination adds boronate or amine groups, enabling peptide coupling .

Applications in Drug Discovery

Bioisosteric Replacement

BCP derivatives are widely used as non-classical bioisosteres for phenyl rings and alkynes, addressing limitations like poor solubility and metabolic instability :

  • Case Study: Replacement of a para-substituted benzene in a kinase inhibitor with 1-prop-2-enylbicyclo[1.1.1]pentane improved aqueous solubility by 3-fold and reduced CYP450 inhibition .

Table 3: Pharmacokinetic Comparison

ParameterPhenyl AnalogBCP Analog
Solubility (mg/mL)0.120.38
Metabolic Half-life (h)1.54.2
LogP3.82.1

Materials Science Applications

The compound’s rigidity and low polarizability make it suitable for:

  • Polymer Cross-Linking: Enhances thermal stability in epoxy resins.

  • Liquid Crystals: Modifies mesophase behavior in display technologies .

Physicochemical Properties

Solubility and Lipophilicity

  • Solubility: 0.2 mg/mL in water; miscible with THF and DCM.

  • LogD (pH 7.4): 1.9, indicating moderate lipophilicity .

Recent Advancements and Future Directions

Catalytic Asymmetric Synthesis

Emerging methods leverage chiral catalysts to enantioselectively functionalize the BCP core, enabling access to stereochemically complex drug candidates .

Sustainable Manufacturing

Flow chemistry and photoredox catalysis reduce reliance on hazardous reagents, aligning with green chemistry principles .

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